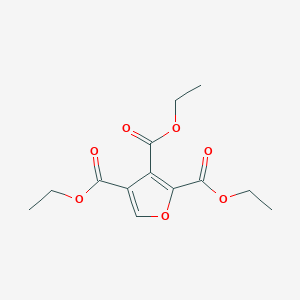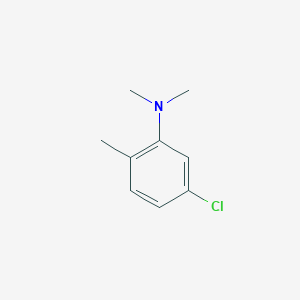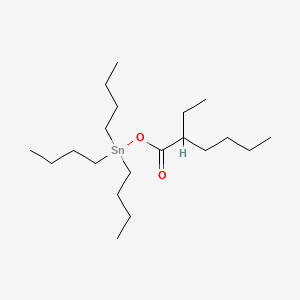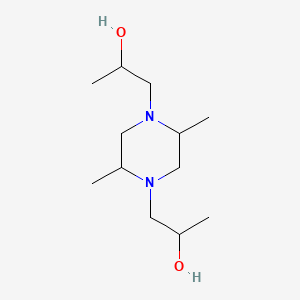
n-(9-Bromo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H8BrF3NO. It is a derivative of fluorenyl compounds, which are known for their applications in organic synthesis and materials science. The presence of bromine and trifluoroacetamide groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluorene followed by the introduction of the trifluoroacetamide group. One common method includes:
Bromination: 9H-fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromo-9H-fluorene.
Amidation: The brominated product is then reacted with trifluoroacetic anhydride and ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The fluorenyl moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Coupling: Biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The trifluoroacetamide group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9-Bromo-9H-fluoren-2-yl)formamide
- N-(9-Bromo-9H-fluoren-2-yl)acetamide
Uniqueness
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
1537-15-1 |
|---|---|
Molekularformel |
C15H9BrF3NO |
Molekulargewicht |
356.14 g/mol |
IUPAC-Name |
N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9BrF3NO/c16-13-11-4-2-1-3-9(11)10-6-5-8(7-12(10)13)20-14(21)15(17,18)19/h1-7,13H,(H,20,21) |
InChI-Schlüssel |
YIHWFOHEOXDAIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)


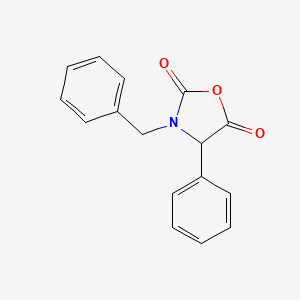
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
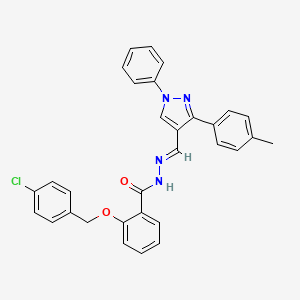
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
